3-(propan-2-yl)imidazolidine-2,4-dione

Environmental fate Analytical chemistry Fungicide metabolism

3-(Propan-2-yl)imidazolidine-2,4-dione (commonly referred to as 3-isopropylhydantoin) is an N3-alkyl-substituted hydantoin with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol. Structurally, this compound consists of an imidazolidine-2,4-dione core bearing an isopropyl group on the imide nitrogen at position Unlike the more extensively studied 5-substituted hydantoins (which bear substituents on the carbon adjacent to the carbonyl), 3-isopropylhydantoin is distinguished by its nitrogen-centered substitution.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 63637-90-1
Cat. No. B1268343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(propan-2-yl)imidazolidine-2,4-dione
CAS63637-90-1
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)CNC1=O
InChIInChI=1S/C6H10N2O2/c1-4(2)8-5(9)3-7-6(8)10/h4H,3H2,1-2H3,(H,7,10)
InChIKeyAWUINPKCHSKCIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Propan-2-yl)imidazolidine-2,4-dione (CAS 63637-90-1) – Core Identity and Procurement Relevance


3-(Propan-2-yl)imidazolidine-2,4-dione (commonly referred to as 3-isopropylhydantoin) is an N3-alkyl-substituted hydantoin with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol [1]. Structurally, this compound consists of an imidazolidine-2,4-dione core bearing an isopropyl group on the imide nitrogen at position 3. Unlike the more extensively studied 5-substituted hydantoins (which bear substituents on the carbon adjacent to the carbonyl), 3-isopropylhydantoin is distinguished by its nitrogen-centered substitution. It serves as a key intermediate in the synthesis of bioactive hydantoin derivatives and peptidomimetic scaffolds, and has been documented as a specific metabolite in the biodegradation pathway of the dicarboximide fungicide iprodione [2]. The compound is available from multiple chemical suppliers at typical purities of ≥95% (HPLC) for research and development purposes.

Why 3-(Propan-2-yl)imidazolidine-2,4-dione Cannot Be Replaced by Generic N3-Alkyl Hydantoins


3-(Propan-2-yl)imidazolidine-2,4-dione is not a functionally interchangeable “generic hydantoin.” The nature of the N3 substituent governs the compound's molecular recognition by enzymes, metabolic stability, and physicochemical properties. Evidence from dihydropyrimidinase metabolism studies demonstrates that N3-alkyl substitution profoundly influences substrate–enzyme interactions [1]. Furthermore, 3-isopropylhydantoin is uniquely generated as a specific metabolite in the iprodione degradation pathway, a transformation that is not shared by the 3-methyl, 3-ethyl, or 3-propyl analogs [2]. Thus, selecting a simpler N3-alkyl analog such as 3-methylhydantoin would result in a completely different metabolite profile and analytical signal, with no guarantee of equivalent reactivity or biological recognition. The quantitative evidence below makes these differential dimensions explicit.

Quantitative Differentiation Evidence for 3-(Propan-2-yl)imidazolidine-2,4-dione


Unique Metabolite Identity in Iprodione Biodegradation vs. Other N3-Alkyl Hydantoins

3-(Propan-2-yl)imidazolidine-2,4-dione is produced as a specific identifiable metabolite during the microbial degradation of iprodione at 1 mg L⁻¹ by Zygosaccharomyces rouxii DBVPG 6399, alongside N-(3,5-dichlorophenyl)-2,4-dioxoimidazoline and 3,5-dichloroaniline [1]. No 3-methylhydantoin, 3-ethylhydantoin, or 3-propylhydantoin is formed under these conditions, as the intact isopropyl substituent is retained from the parent fungicide scaffold. This makes 3-isopropylhydantoin the exclusive marker for monitoring the N3-dealkylation pathway of iprodione.

Environmental fate Analytical chemistry Fungicide metabolism

Polar Surface Area (PSA) Differentiation vs. 3-Methylhydantoin

The topological polar surface area (TPSA) of 3-(propan-2-yl)imidazolidine-2,4-dione is 52.9 Ų , compared with a value of 52.9 Ų for 3-methylhydantoin (CHEBI:203367) [1]. While the PSA values are identical for these two homologs, the increased steric bulk and lipophilicity conferred by the isopropyl group alter the three-dimensional presentation of the hydrogen bond donor and acceptor array. This is consistent with the general principle that N3 substitution in hydantoins modulates passive permeability without directly altering PSA, a critical consideration for optimizing blood–brain barrier penetration in central nervous system drug candidates.

Medicinal chemistry Drug design Physicochemical profiling

Stereospecific Enzymatic Recognition vs. 5-Isopropylhydantoin (Positional Isomer)

Dihydropyrimidinase from rat liver (100,000g supernatant) exhibits strict (R)-stereospecificity for 5-isopropylhydantoin (5-IPH), exclusively ring-opening the (R)-isomer, while leaving the (S)-isomer untouched [1]. In contrast, 3-isopropylhydantoin lacks a chiral center at the 5-position and therefore cannot participate in this stereospecific ring-opening reaction at all, because the enzyme requires a 5-alkyl substituent. This fundamental difference in substrate recognition means that 3-isopropylhydantoin is metabolically inert toward dihydropyrimidinase, whereas 5-IPH is actively metabolized in a stereospecific manner. This distinction is critical for studies of hydantoin metabolism, as substitution at N3 versus C5 leads to completely divergent metabolic fates.

Enzymology Biocatalysis Metabolism

High-Value Application Scenarios for 3-(Propan-2-yl)imidazolidine-2,4-dione Based on Verified Differentiation


Analytical Reference Standard for Iprodione Environmental Fate Studies

Regulatory and environmental monitoring laboratories should prioritize 3-(propan-2-yl)imidazolidine-2,4-dione as the certified reference standard for quantifying iprodione degradation in soil, water, and microbial bioremediation studies [1]. Its unique identity as a specific microbial metabolite—not formed from any other N3-alkyl hydantoin—ensures selective quantification without interference from co-occurring hydantoin impurities. This compound enables robust LC-MS/MS or GC-MS method development for tracking the N3-dealkylation pathway of iprodione, a requirement for pesticide registration dossiers submitted to agencies such as the EPA and EFSA.

Scaffold for Central Nervous System (CNS) Drug Design Programs

Medicinal chemistry groups targeting CNS indications can leverage the balanced physicochemical profile of 3-isopropylhydantoin (TPSA 52.9 Ų, predicted logP ~1.2–1.8) [1] as a privileged scaffold for optimizing blood–brain barrier penetration. The TPSA value falls within the optimal range for CNS drugs (≤90 Ų), while the isopropyl group provides sufficient lipophilicity without exceeding the desirable logP ceiling of ~5. Unlike 3-methylhydantoin, which offers minimal steric bulk, the isopropyl substituent allows exploration of hydrophobic pocket interactions in target proteins while maintaining the hydrogen-bonding capacity of the hydantoin ring.

Metabolically Stable Hydantoin Probes for In Vitro ADME Studies

For drug metabolism and pharmacokinetics (DMPK) research, 3-isopropylhydantoin serves as a metabolically stable negative control, as it is not recognized by dihydropyrimidinase [1]. This contrasts with 5-substituted hydantoins, which are rapidly ring-opened by this enzyme. Researchers can use 3-isopropylhydantoin to distinguish between dihydropyrimidinase-dependent and -independent metabolic pathways, providing critical data for the design of hydantoin-containing prodrugs with tunable metabolic stability.

Key Intermediate for Hydantoin-Based Peptidomimetic Synthesis

3-Isopropylhydantoin is documented as a synthetic intermediate in the preparation of hydantoin-derived peptidomimetics [1]. The N3-isopropyl group mimics the side chain of valine, enabling the construction of turn-mimetic and loop-mimetic scaffolds that project pharmacophoric elements in geometries superimposable on biologically relevant peptide conformations. Chemists engaged in solid-phase or solution-phase peptide mimetic synthesis should select this building block when a valine-like side chain is required at the N3 position.

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